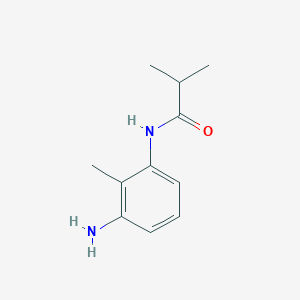

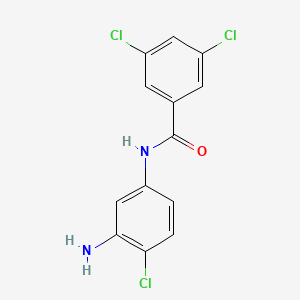

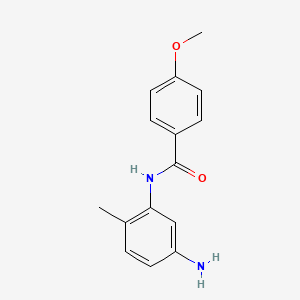

N-(5-Amino-2-methylphenyl)-4-methoxybenzamide

説明

“N-(5-Amino-2-methylphenyl)-4-methoxybenzamide” is a chemical compound. It is a solid at room temperature . The IUPAC name for this compound is 4-methyl-N~3~- [4- (3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine .

Synthesis Analysis

The synthesis of “N-(5-Amino-2-methylphenyl)-4-methoxybenzamide” involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent selected from Pd-C/ammonium formate, Pd-C/formic acid, and Pd-C/ammonium formate/formic acid .Molecular Structure Analysis

The title compound, C16H15N5, crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.33 . It is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved resources.科学的研究の応用

Antimicrobial Activity

N-(5-AMPMB) derivatives have been synthesized and evaluated for their in vitro antimicrobial activities against clinically isolated strains. Researchers have investigated their effectiveness against both bacterial and fungal pathogens . These compounds could potentially serve as novel antimicrobial agents.

Antioxidant Properties

In addition to antimicrobial activity, N-(5-AMPMB) derivatives have been assessed for their antioxidant potential. Specifically, compounds 4b and 4c demonstrated good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assays . Antioxidants play a crucial role in protecting cells from oxidative damage, making this an important area of study.

Transamination and Racemisation Mechanisms

Compounds containing an azomethine group (-C=N-) are valuable for understanding transamination and racemisation reactions in biological systems . N-(5-AMPMB) derivatives fall into this category, and their structural aspects contribute to elucidating these mechanisms.

Schiff Bases and Complexation Behaviors

Schiff bases, including those derived from N-(5-AMPMB), exhibit diverse structural aspects and complexation behaviors. Researchers have synthesized Schiff bases from various compounds, and their biological activities have been explored . These studies shed light on the potential applications of N-(5-AMPMB) in coordination chemistry.

Biological Activities Beyond Antimicrobials

Schiff bases, such as N-(5-AMPMB) derivatives, have been investigated for antitumor, anticancer, and antifungal activities . Their stability and diverse structural features make them intriguing candidates for further exploration in drug development.

Aryl and Heterocyclic Residues

N-(5-AMPMB) derivatives containing aryl groups or heterocyclic residues have attracted attention due to their excellent biological activities . These compounds may hold promise in various therapeutic contexts.

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to exhibit antimicrobial and antioxidant activities .

Mode of Action

It’s known that the compound was synthesized to determine its in vitro antimicrobial activities against clinically isolated strains .

Result of Action

Some synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested .

特性

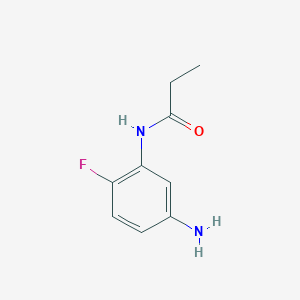

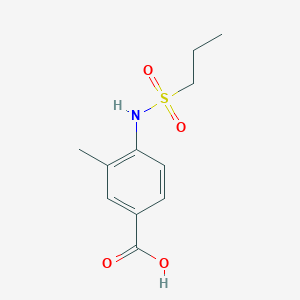

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTSRPMAJZDVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-4-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168017.png)